Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Historical Context and Development of Pyrido[1,2-a]indole Research
The pyrido[1,2-a]indole scaffold, a tricyclic system featuring fused pyridine and indole rings, has garnered attention since the mid-20th century due to its presence in alkaloids like ellipticine and olivacine. Early synthetic routes relied on Pictet-Spengler reactions, but limitations in regioselectivity spurred innovations. The 2010s marked a turning point with metal-catalyzed approaches, such as palladium-mediated cross-couplings, enabling access to diverse derivatives. A 2021 review highlighted two dominant strategies: transition metal-assisted cyclizations (e.g., copper-catalyzed Ullmann couplings) and Brønsted acid-mediated aza-Nazarov cyclizations. The latter method, using formic acid, achieved atom-economical synthesis of pyrido[1,2-a]indoles with yields exceeding 75%. These advances facilitated the exploration of structure-activity relationships (SAR), particularly in anticancer and antimicrobial contexts.
Significance of Thiosemicarbazide Moiety in Medicinal Chemistry
Thiosemicarbazides (–NH–CS–NH–NH2) have evolved from mere synthetic intermediates to privileged pharmacophores. Their bioactivity stems from the thioamide group’s metal-chelating capacity and the hydrazine moiety’s hydrogen-bonding potential. A 2021 meta-analysis of 2001–2020 literature identified thiosemicarbazide derivatives with IC50 values below 1 μM against Mycobacterium tuberculosis and Plasmodium falciparum. For instance, compound 11 from a 2017 study demonstrated potent antitubercular activity (MIC = 0.39 μg/mL) by inhibiting cell wall synthesis. The structural flexibility of thiosemicarbazides allows hybridization with heterocycles, enhancing target specificity. Recent work on naproxen-thiosemicarbazide hybrids revealed selective cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 9.89 μM) via Bcl-2 protein inhibition.
Convergence of Pyrido[1,2-a]indole and Thiosemicarbazide Pharmacophores
The integration of pyrido[1,2-a]indole and thiosemicarbazide motifs capitalizes on complementary pharmacological mechanisms. Pyrido[1,2-a]indoles intercalate DNA and inhibit topoisomerases, while thiosemicarbazides disrupt metalloenzyme function. Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS 339106-96-6) embodies this synergy. Its structure features:
- A pyrido[1,2-a]indole core for DNA interaction.
- A thiosemicarbazide side chain for metal chelation.
- An allylamino group enhancing membrane permeability.
Synthetic routes to such hybrids often employ aryne annulation, as demonstrated in a 2012 study achieving 60–85% yields for analogous compounds. The ethyl ester at position 10 improves solubility, addressing a common limitation of polycyclic aromatics. Preliminary docking studies suggest dual binding to topoisomerase II and bacterial PrfA regulators, though experimental validation remains ongoing.
Table 1: Comparative Bioactivity of Hybrid Pharmacophores
Properties
IUPAC Name |
ethyl 3-[2-oxo-2-[2-(prop-2-enylcarbamothioyl)hydrazinyl]ethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-10-22-21(30)24-23-18(26)13-29-14-8-9-15-17(12-14)25-11-6-5-7-16(25)19(15)20(27)28-4-2/h3,5-9,11-12H,1,4,10,13H2,2H3,(H,23,26)(H2,22,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZMZGCWQLGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps. One common approach is the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and subsequent steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrido[1,2-a]indole-10-carboxylate scaffold is conserved across all analogs. Variations occur in the ethoxy-linked substituent at the 3-position:
Key Observations :
- Electronic Effects: The allylamino carbothioyl group introduces a sulfur atom, which may enhance binding to metal ions or thiol-rich proteins compared to oxygen-based analogs (e.g., ethylamino carbonyl in ).
- Steric Influence: Bulky substituents like 3-trifluoromethylphenyl (456.41 Da, ) or dichlorobenzyloxy (414.28 Da, ) increase molecular weight and may hinder membrane permeability relative to simpler hydrazino derivatives (327.34 Da, ).
- Synthetic Flexibility: The hydrazino-oxoethoxy linker allows modular substitution, as demonstrated by diverse analogs synthesized via condensation or nucleophilic substitution .
Pharmacological Implications
Pyridoindole derivatives are associated with diverse bioactivities:
- Anticancer Potential: Analogs with aromatic substituents (e.g., 4-chlorophenyl in ) may intercalate DNA or stabilize G-quadruplex structures, similar to compounds targeting KRAS G-quadruplexes .
- Antimicrobial Activity : The thioamide group in the target compound could enhance microbial enzyme inhibition, analogous to pyrimidine derivatives with sulfur moieties .
- Metabolic Stability: Trifluoromethyl groups (as in ) often improve metabolic stability and bioavailability, whereas unmodified hydrazino groups () may exhibit faster clearance.
Biological Activity
Chemical Profile
- Chemical Formula : C20H22N4O5
- Molecular Weight : 398.42 g/mol
- CAS Number : 339106-94-4
Anticancer Properties
Recent studies have indicated that derivatives of pyridoindoles, including the compound , exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: In Vitro Evaluation
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. This suggests that Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate may serve as a potential lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound possesses notable antimicrobial potential, warranting further investigation into its mechanism of action.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A study using a carrageenan-induced paw edema model revealed that administration of the compound at doses of 10 mg/kg resulted in a reduction of paw swelling by approximately 50% compared to control groups.
The biological activity of this compound is believed to be mediated through several pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cancer cell proliferation.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound contains a pyrido[1,2-a]indole core fused with an ethyl ester, a hydrazino-carbothioyl group, and an allylamino substituent. The hydrazino-carbothioyl moiety (NH-NH-CS) enables nucleophilic reactions, such as condensations with carbonyl compounds, while the allylamino group offers potential for Michael additions or radical-mediated transformations. The pyridoindole core contributes aromatic stability and π-π stacking interactions, which are critical for binding in biological systems .
Q. What multi-step synthetic strategies are reported for similar pyridoindole derivatives?
A typical pathway involves:
- Step 1 : Condensation of 3-formyl-indole derivatives with thiosemicarbazides to form hydrazino-thiocarbonyl intermediates (reflux in acetic acid, 3–5 h) .
- Step 2 : Coupling the hydrazino intermediate with allylamino-containing reagents via nucleophilic substitution or carbodiimide-mediated coupling .
- Step 3 : Introduction of the ethyl ester group via esterification under alkaline ethanol conditions . Yields are often optimized by controlling solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the pyridoindole core and substituent positions (e.g., allylamino protons at δ 5.1–5.8 ppm) .
- IR Spectroscopy : Peaks at ~1720 cm (C=O ester), ~1510 cm (C=N), and ~1250 cm (C=S) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield, particularly for the hydrazino-carbothioyl intermediate?
- Solvent Choice : Refluxing in acetic acid (Method A, ) enhances cyclization efficiency for thiazolidinone derivatives.
- Catalysis : Adding sodium acetate (2.0 equiv) accelerates imine formation in hydrazino-thiocarbonyl synthesis .
- Temperature Control : Maintaining reflux at 110–120°C minimizes side reactions (e.g., hydrolysis of the ethyl ester) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomers .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Docking Studies : Molecular docking with enzymes like thymidylate synthase (targeted by pyridoindole analogs) can prioritize binding modes.
- DFT Calculations : Assess the electron density of the hydrazino-carbothioyl group to predict nucleophilic reactivity .
- MD Simulations : Simulate stability in aqueous environments using AMBER or CHARMM force fields, focusing on the allylamino group’s conformational flexibility .
Q. How do structural modifications in the hydrazino and thio groups affect bioactivity?
- Thiocarbonyl vs. Carbonyl : Replacing the thio group (C=S) with a carbonyl (C=O) reduces electrophilicity, diminishing interactions with cysteine residues in enzymes .
- Allylamino vs. Aryl Substitutents : Allylamino’s unsaturated bond enhances reactivity in click chemistry or cross-coupling reactions, whereas aryl groups improve π-stacking but reduce solubility .
- Comparative Data : Analogs lacking the pyridoindole core (e.g., pyridoquinoline derivatives) show 10-fold lower IC values in kinase inhibition assays .
Q. What contradictions exist in reported data on pyridoindole derivatives, and how can they be resolved?
- Yield Discrepancies : Some syntheses report 60–70% yields (), while others (e.g., aryne annulation in ) yield <20%. Resolution: Use microwave-assisted synthesis to enhance reaction kinetics .
- Biological Activity Variability : Differences in cytotoxicity between analogs may arise from impurities (e.g., unreacted thiourea intermediates). Mitigation: Rigorous HPLC purity checks (>95%) .
Methodological Guidelines
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Synthesis Optimization Table :
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Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
